4-ethoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-3-methyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-4-29-20-12-10-17(13-15(20)2)31(27,28)24-16-9-11-21-18(14-16)23(26)25(3)19-7-5-6-8-22(19)30-21/h5-14,24H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWREBUUVFWDFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Ethoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Dibenzo[b,f][1,4]oxazepine
- Functional Groups : Ethoxy, methyl, and sulfonamide groups
This unique structure may contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:
- Antimicrobial Activity : Many sulfonamide derivatives have shown effectiveness against various bacterial strains.
- Antitumor Effects : Compounds in this class are frequently investigated for their potential to inhibit tumor growth.
Antimicrobial Activity
A study on related compounds demonstrated significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial folic acid synthesis, which is critical for bacterial growth and replication.
| Compound | Activity | Target Organisms |
|---|---|---|
| 4-Ethoxy-3-methyl... | Moderate | E. coli, S. aureus |
| Sulfamethoxazole | Strong | E. coli, S. pneumoniae |
Antitumor Activity
In vitro studies have indicated that similar oxazepine derivatives can induce apoptosis in cancer cell lines. The proposed mechanism includes the activation of caspase pathways leading to programmed cell death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Caspase activation |
| MCF7 | 20 | DNA damage response |
Case Studies
- Case Study 1 : In a recent investigation published in Journal of Medicinal Chemistry, a series of oxazepine derivatives were synthesized and evaluated for their anticancer activity. The study highlighted that modifications at the N-position significantly enhanced cytotoxicity against breast cancer cells (MCF7) .
- Case Study 2 : A compound structurally related to the target molecule was tested for its antimicrobial efficacy in a clinical setting against methicillin-resistant Staphylococcus aureus (MRSA). Results showed a promising reduction in bacterial load in treated subjects .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.
- Induction of Apoptosis : The activation of caspase cascades is a common mechanism through which these compounds exert their antitumor effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on core modifications, substituent effects, and synthetic methodologies.
Core Heterocycle Modifications
Key Differences :
- Thiazepine vs. Oxazepine : Compounds in feature a dibenzo[b,f][1,4]thiazepine core with a sulfur atom, whereas the target compound and –5 derivatives contain an oxygen atom in the oxazepine ring. The sulfur atom in thiazepines increases lipophilicity and may alter receptor binding kinetics compared to oxazepines .
- Substituents on the Heterocycle: The target compound’s 10-methyl group contrasts with the 10-ethyl group in N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide ().
Benzenesulfonamide vs. Benzamide Derivatives
- Functional Group Impact : The sulfonamide group in the target compound and derivatives offers stronger hydrogen-bonding capacity and acidity compared to the benzamide group in N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide (). Sulfonamides are often associated with improved target selectivity in kinase and GPCR inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
